N-{4-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide
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Overview
Description
N-{4-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide is a complex organic compound with a molecular formula of C25H23N3O6 . This compound belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives, which are known for their diverse pharmacological activities .
Preparation Methods
The synthesis of N-{4-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide involves several steps. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes . Other methods involve copper catalysis, 1,3-dipolar cycloaddition, and an Ugi four-component reaction followed by an intramolecular O-arylation . Industrial production methods often utilize microwave-induced reactions due to their simplicity and short reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{4-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-{4-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide can be compared with other dibenzo[b,f][1,4]oxazepine derivatives, such as:
Dibenz[b,f][1,4]oxazepine: Known for its antidepressant and analgesic properties.
Dibenz[b,e][1,4]oxazepine: Used as a calcium channel antagonist.
Dibenz[c,f][1,2]oxazepine: Investigated for its potential as a histamine H4 receptor agonist.
The uniqueness of this compound lies in its specific substituents and the resulting pharmacological activities .
Properties
Molecular Formula |
C25H23N3O6 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[4-(5-butyl-9-nitro-6-oxobenzo[b][1,4]benzoxazepin-7-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C25H23N3O6/c1-3-4-13-27-20-7-5-6-8-21(20)34-23-15-18(28(31)32)14-22(24(23)25(27)30)33-19-11-9-17(10-12-19)26-16(2)29/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,29) |
InChI Key |
RZENDXKMRVOKRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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